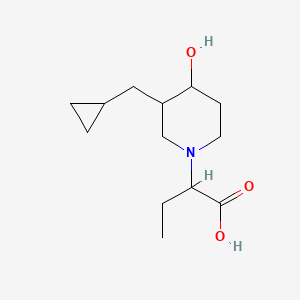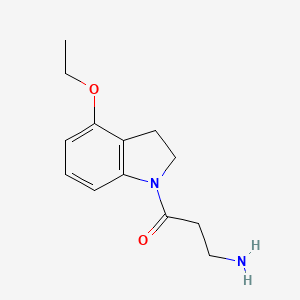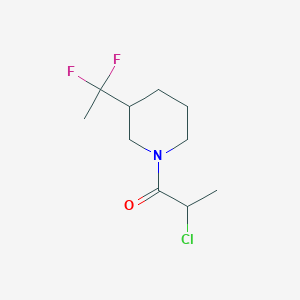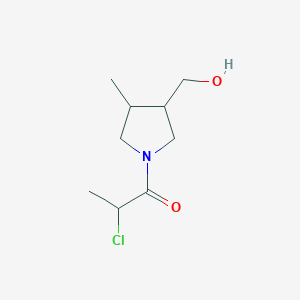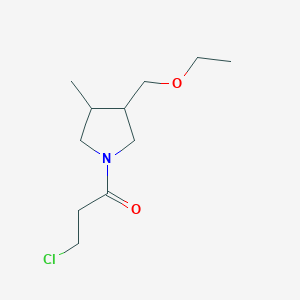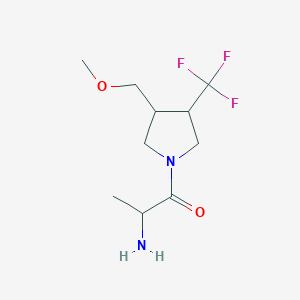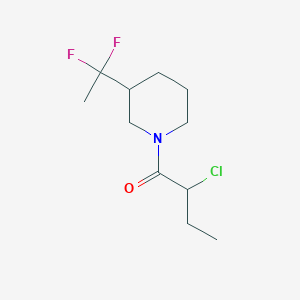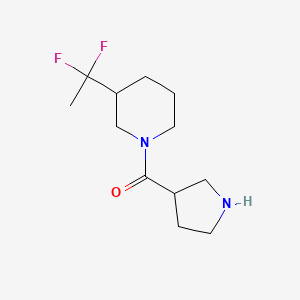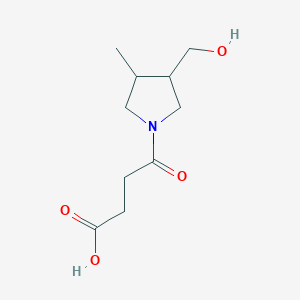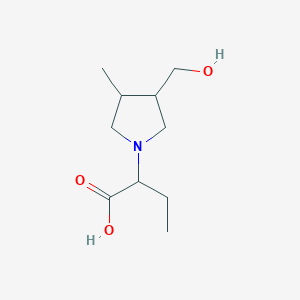
4-Chloro-6-(2-methoxybenzyl)-2-methylpyrimidine
Vue d'ensemble
Description
4-Chloro-6-(2-methoxybenzyl)-2-methylpyrimidine (4C6M2MP) is a pyrimidine derivative that has been used in various scientific research applications. It is a member of the pyrimidine family, which is a class of heterocyclic compounds that contain a six-membered ring with two nitrogen atoms. 4C6M2MP has a variety of properties that make it an attractive option for research applications, including its solubility in organic solvents, low toxicity, and high stability.
Applications De Recherche Scientifique
Synthesis and Process Research
Pyrimidine derivatives are key intermediates in the synthesis of anticancer drugs, such as dasatinib. The synthesis involves a series of reactions including cyclization and chlorination, highlighting the compound's role in the development of pharmaceutical agents (Guo Lei-ming, 2012).
Structural Analysis
The crystal structure analysis of pyrimidine derivatives provides insights into their molecular configurations, which is crucial for understanding their chemical behavior and potential applications in drug design (Guo et al., 2007).
Supramolecular Chemistry
Pyrimidine derivatives form cocrystals with other compounds, indicating their utility in creating new materials with potential applications in pharmaceuticals. These cocrystals exhibit specific hydrogen-bonded motifs that contribute to their stability and functionality (N. C. Khalib et al., 2015).
Antiviral Research
Pyrimidine derivatives exhibit antiviral activity, demonstrating their potential in the development of antiviral medications. Their synthesis and biological activity assessment highlight the importance of structural modifications to enhance their efficacy against specific viruses (D. Hocková et al., 2003).
Antimicrobial Activity
The antibacterial and antifungal properties of pyrimidine derivatives are significant for developing new antimicrobial agents. Their effectiveness against a range of pathogens underscores their potential in addressing antibiotic resistance challenges (W. Al-Masoudi et al., 2015).
Propriétés
IUPAC Name |
4-chloro-6-[(2-methoxyphenyl)methyl]-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-9-15-11(8-13(14)16-9)7-10-5-3-4-6-12(10)17-2/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTMIUFWPNTLRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)CC2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(2-methoxybenzyl)-2-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



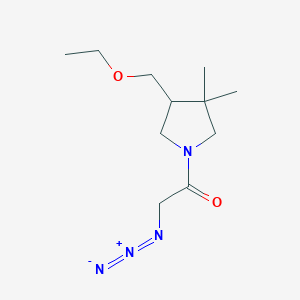
![2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1480997.png)
